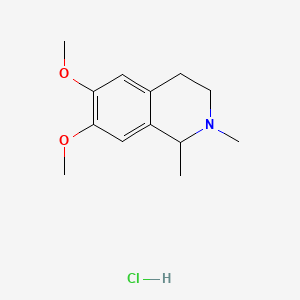

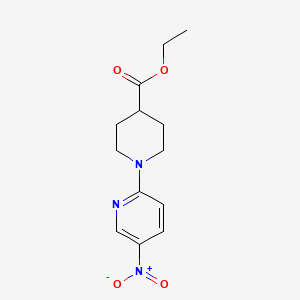

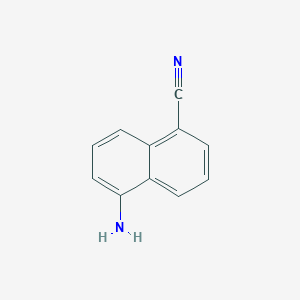

![molecular formula C14H17Cl2NO4 B1302577 3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid CAS No. 284493-64-7](/img/structure/B1302577.png)

3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Chiral Monomers and Polymers

Research by Gómez, Orgueira, and Varela (2003) highlighted the synthesis of chiral monomers from natural amino acids, where tert-butoxycarbonyl derivatives play a critical role in protecting amino groups during synthesis. These monomers are precursors to stereoregular polyamides, underscoring the compound's utility in creating advanced materials with specific optical properties (R. V. Gómez, H. Orgueira, O. Varela, 2003).

Efficient Catalysis in Organic Synthesis

Heydari and colleagues (2007) demonstrated the efficiency of using heteropoly acids as catalysts for N-tert-butoxycarbonylation of amines. This process is significant for protecting amines in peptide synthesis, showing the importance of tert-butoxycarbonyl derivatives in simplifying and improving the yield of complex organic synthesis processes (A. Heydari, Roohollah Kazem Shiroodi, H. Hamadi, M. Esfandyari, M. Pourayoubi, 2007).

Asymmetric Hydrogenation in Pharmaceutical Synthesis

Kubryk and Hansen (2006) utilized asymmetric hydrogenation involving chiral ferrocenyl ligands to synthesize β-amino acid pharmacophores, a process crucial for developing new pharmaceutical compounds. Tert-butoxycarbonyl protection was pivotal in achieving high enantiomeric excess in these syntheses (M. Kubryk, K. Hansen, 2006).

Quantitative Analysis in Peptide Chemistry

Ehrlich-Rogozinski (1974) described a method for the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives, showcasing the importance of analytical methods in verifying the presence and concentration of protective groups in peptide synthesis (S. Ehrlich-Rogozinski, 1974).

Advanced Material Synthesis

Gao, Sanda, and Masuda (2003) discussed the synthesis and polymerization of novel amino acid-derived acetylene monomers, where N-(tert-butoxycarbonyl)-l-alanine derivatives played a key role. This research highlights the application of tert-butoxycarbonyl derivatives in the development of polymers with potential applications in materials science (Guangzheng Gao, F. Sanda, T. Masuda, 2003).

properties

IUPAC Name |

3-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXWCCCBQSYUKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301148210 |

Source

|

| Record name | 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid | |

CAS RN |

284493-64-7 |

Source

|

| Record name | 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

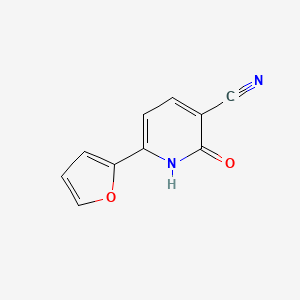

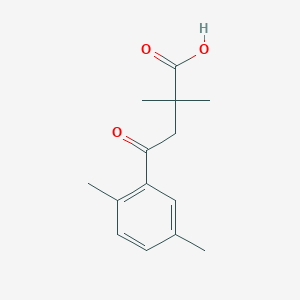

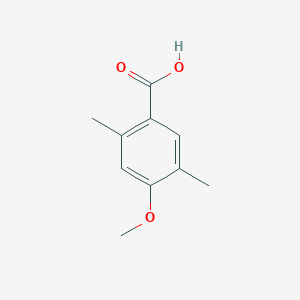

![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)

![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)